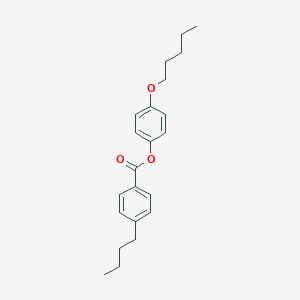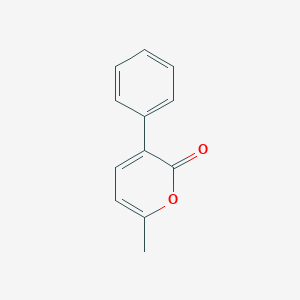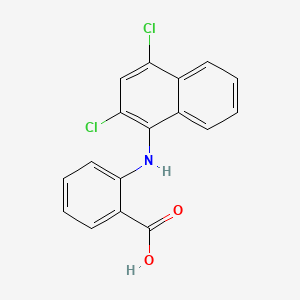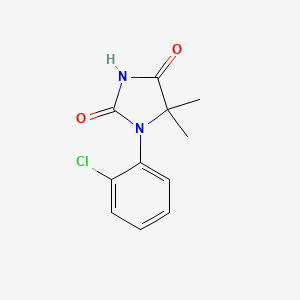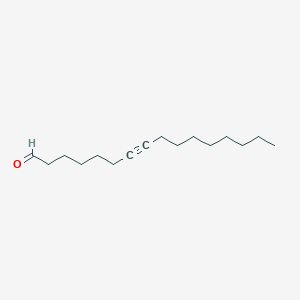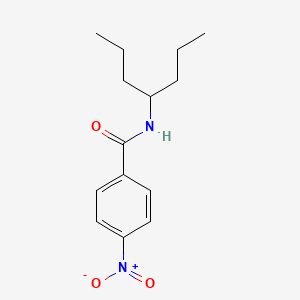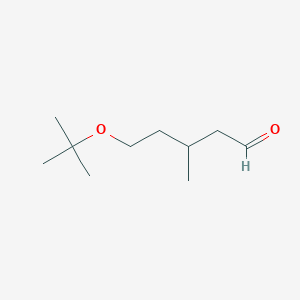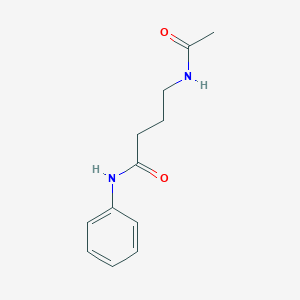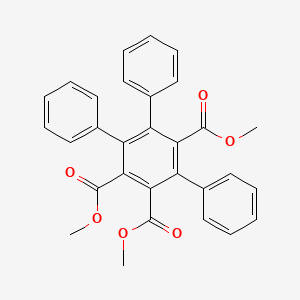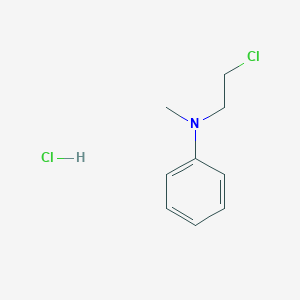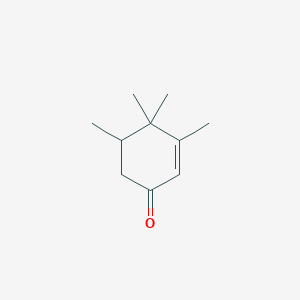
3,4,4,5-Tetramethylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4,5-Tetramethylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexenone, characterized by the presence of four methyl groups attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,5-Tetramethylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the dehydrogenation of cyclohexanones using palladium-catalyzed oxidative cross-coupling reactions. This method utilizes vinyl boronic acids and cyclic α-diazocarbonyl compounds as substrates . Another method involves the use of allyl-palladium catalysis for α,β-dehydrogenation of ketones via their zinc enolates .
Industrial Production Methods
Industrial production of this compound typically involves catalytic oxidation of cyclohexene. This process employs hydrogen peroxide and vanadium catalysts to achieve the desired product . The use of such catalysts ensures high yield and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4,4,5-Tetramethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated compounds and substituted cyclohexenones.
Aplicaciones Científicas De Investigación
3,4,4,5-Tetramethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mecanismo De Acción
The mechanism by which 3,4,4,5-Tetramethylcyclohex-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. Specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3,4,4,5-Tetramethylcyclohex-2-en-1-one is unique due to its specific arrangement of methyl groups on the cyclohexene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in synthesis and industry.
Propiedades
Número CAS |
40441-55-2 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
3,4,4,5-tetramethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7-5-9(11)6-8(2)10(7,3)4/h5,8H,6H2,1-4H3 |
Clave InChI |
JDWUUBNMRYXDMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C=C(C1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


